2-(4-methoxyphenyl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
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Overview
Description
The compound “2-(4-methoxyphenyl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and two methoxyphenyl groups, which are aromatic rings with a methoxy group (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, two aromatic rings (from the methoxyphenyl groups), a sulfonyl group (-SO2-), and an acetamide group (-CONH2) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the piperazine ring might undergo reactions at the nitrogen atoms, the sulfonyl group might be susceptible to nucleophilic attack, and the acetamide group might undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like sulfonyl and acetamide might increase its solubility in polar solvents .Scientific Research Applications
Enzyme Inhibitory Activities
Compounds related to 2-(4-methoxyphenyl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide have been synthesized and evaluated for their potential as enzyme inhibitors. Specifically, a study explored the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, which demonstrated good activity against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. This suggests potential applications in treating conditions associated with these enzymes (Virk et al., 2018).
Antibacterial Activity
New pyridine derivatives, including those related to the chemical structure of interest, have been studied for their antimicrobial properties. For example, 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles were synthesized and found to possess considerable antibacterial activity. This indicates potential for the development of new antibacterial agents leveraging the core structure of this compound (Patel & Agravat, 2009).
Memory Enhancement
Another interesting application involves the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide derivatives, which were studied for their effects on memory in mice. This suggests that derivatives of this compound could be explored for their potential in enhancing memory or treating memory-related disorders (Li Ming-zhu, 2008).
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to changes in these pathways and their downstream effects.
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile. The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic effects in the treatment of various disorders.
Future Directions
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-7-3-18(4-8-20)17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)19-5-9-21(30-2)10-6-19/h3-10H,11-17H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRRQYIGWGXMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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